molecular formula C51H74N12O10S2 B12098131 (D(CH2)(5/1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin

(D(CH2)(5/1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin

Cat. No.: B12098131
M. Wt: 1079.3 g/mol
InChI Key: DRLYXDZRLDZVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(D(CH2)(5/1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin is a synthetic analog of vasopressin, a peptide hormone that plays a crucial role in regulating water retention in the body and constricting blood vessels. This compound is designed to mimic or enhance the biological activity of natural vasopressin, potentially offering therapeutic benefits in various medical conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D(CH2)(5/1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.

    Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.

    Cleavage from Resin: Using strong acids like trifluoroacetic acid (TFA) to release the peptide from the resin.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. Quality control measures such as HPLC and mass spectrometry are essential to verify the final product’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at sulfur-containing amino acids like cysteine.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to create analogs with different biological activities.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions are typically modified peptides with altered biological activities or stability profiles.

Scientific Research Applications

Chemistry

In chemistry, (D(CH2)(5/1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin can be used as a model compound to study peptide synthesis, folding, and stability.

Biology

In biological research, this compound can be used to investigate the mechanisms of vasopressin receptor activation and signal transduction pathways.

Medicine

Medically, this analog may be explored for its potential to treat conditions like diabetes insipidus, septic shock, and certain cardiovascular diseases.

Industry

In the pharmaceutical industry, this compound can be used to develop new therapeutic agents and diagnostic tools.

Mechanism of Action

(D(CH2)(5/1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin exerts its effects by binding to vasopressin receptors (V1a, V1b, and V2) on target cells. This binding triggers a cascade of intracellular events, including the activation of G-proteins and second messengers like cAMP and calcium ions, leading to the desired physiological responses such as water reabsorption in the kidneys and vasoconstriction.

Comparison with Similar Compounds

Similar Compounds

    Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus and bedwetting.

    Terlipressin: Another analog used in the management of septic shock and variceal bleeding.

Uniqueness

(D(CH2)(5/1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin is unique due to its specific modifications, which may confer enhanced stability, receptor selectivity, or potency compared to other vasopressin analogs.

Properties

IUPAC Name

N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H74N12O10S2/c1-4-73-33-19-17-32(18-20-33)26-35-44(67)59-36(25-31-13-7-5-8-14-31)46(69)62-42(30(2)3)48(71)60-37(27-40(52)64)45(68)61-38(29-74-75-51(28-41(65)57-35)21-9-6-10-22-51)49(72)63-24-12-16-39(63)47(70)58-34(43(53)66)15-11-23-56-50(54)55/h5,7-8,13-14,17-20,30,34-39,42H,4,6,9-12,15-16,21-29H2,1-3H3,(H2,52,64)(H2,53,66)(H,57,65)(H,58,70)(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H4,54,55,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLYXDZRLDZVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H74N12O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1079.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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